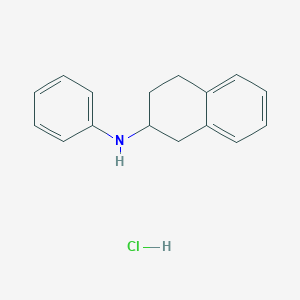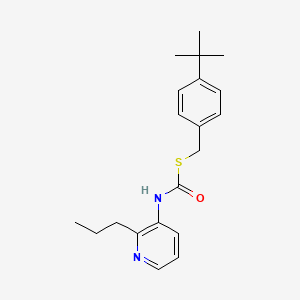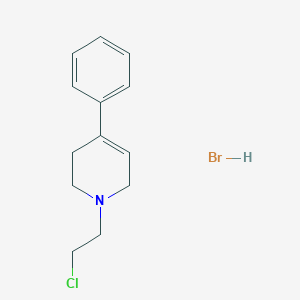
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
- The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
- The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
- The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Chemical Reactions Analysis
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
-
Major Products
- Oxidation yields N-oxides.
- Reduction produces piperidine derivatives.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
- Studied for its ability to cross biological membranes and target specific cellular pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:
Molecular Targets and Pathways:
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.
Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.
-
Uniqueness
- The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
- The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.
Properties
CAS No. |
56079-67-5 |
|---|---|
Molecular Formula |
C13H17BrClN |
Molecular Weight |
302.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
InChI Key |
TYXSMKUPNSWBON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


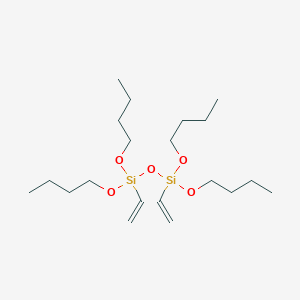



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)

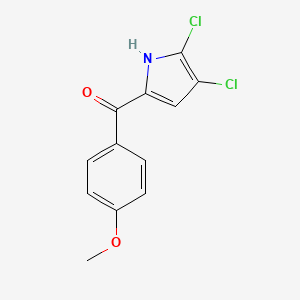
![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
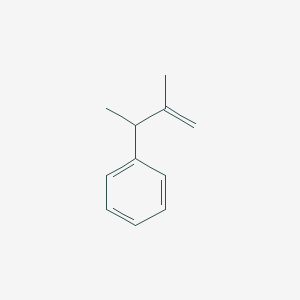
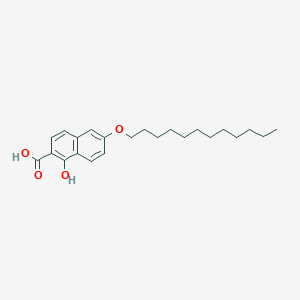

![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
